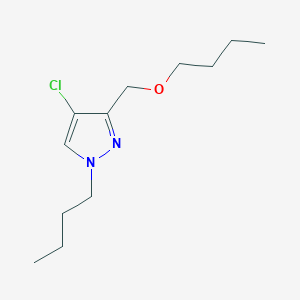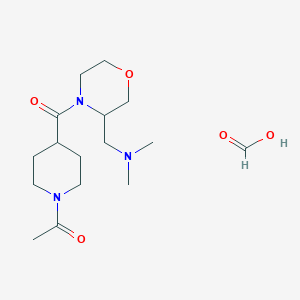
1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion is a complex organic molecule featuring a morpholine and piperidine structure, indicating its potential for diverse chemical reactivity and biological activity. While specific studies on this compound are scarce, similar structures have been explored for various synthetic and medicinal chemistry applications, demonstrating the importance of understanding its fundamental properties and synthetic routes.
Synthesis Analysis
Synthesis of complex molecules involving morpholine and piperidine units often requires multi-step synthetic routes, involving key reactions such as condensation, cyclocondensation, and nucleophilic addition. For instance, the synthesis of novel thiazolo[3,2-a]pyridines and related compounds involves condensation reactions with benzaldehydes, malononitrile, and dimethylformamide-dimethylacetal (DMF-DMA), highlighting the synthetic complexity and versatility of compounds with similar structural features (Lamphon et al., 2004).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, is crucial for determining the precise configuration and conformation of complex organic compounds. The structural elucidation of enaminones and related dihydropyrimidinone derivatives reveals detailed insights into their three-dimensional arrangements and intermolecular interactions, which are fundamental for understanding their reactivity and properties (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds containing morpholine and piperidine units can vary widely, involving reactions such as cycloadditions, nucleophilic substitutions, and condensations. These reactions not only extend the synthetic utility of such compounds but also impact their chemical stability and biological activity. For example, cycloaddition reactions of dehydrodithizone with morpholine enamine derivatives underscore the potential for creating diverse heterocyclic systems with unique chemical properties (Boyd et al., 1976).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for practical applications of organic compounds. These properties are influenced by the molecule's structural features, such as the presence of morpholine and piperidine rings, and their interactions within the crystal lattice. Studies on enaminones highlight the importance of intra- and intermolecular hydrogen bonding in determining the physical properties and stability of these compounds (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for the development of synthetic methodologies and applications in medicinal chemistry. The synthesis and characterization of novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrate the rich chemistry and potential applications of compounds with similar structural motifs (Kol et al., 2016).
Applications De Recherche Scientifique
Transdermal Permeation Enhancers
Compounds including morpholino and piperidino groups have been studied for their activity as transdermal permeation enhancers. Decyl 6-(pyrrolidin-1-yl)hexanoate showed the highest activity in enhancing the permeation of theophylline through human skin, indicating potential applications in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel thiazolinone and thiazolo[3,2-a]pyridine derivatives containing the morpholin-4-yl moiety. These compounds have potential applications in various chemical processes and pharmaceuticals (Lamphon et al., 2004).
Dihydropyrimidinone Derivatives
Studies on the Biginelli synthesis have led to the creation of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds can be synthesized efficiently and have potential applications in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Applications in Organic Synthesis
Research on the reaction of 1,2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholino and piperidino compounds, has implications for organic synthesis and pharmaceuticals. These studies contribute to understanding the kinetics and mechanisms of these reactions (Asahi, Tanaka, & Shinozaki, 1984).
Pharmaceutical Applications
Morpholino and piperidino compounds have been studied for their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs. These studies contribute to the development of new medications and treatments (Petrov, Popova, & Androsov, 2015).
Propriétés
IUPAC Name |
1-[4-[3-[(dimethylamino)methyl]morpholine-4-carbonyl]piperidin-1-yl]ethanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3.CH2O2/c1-12(19)17-6-4-13(5-7-17)15(20)18-8-9-21-11-14(18)10-16(2)3;2-1-3/h13-14H,4-11H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHHXZOHQUIFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCOCC2CN(C)C.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

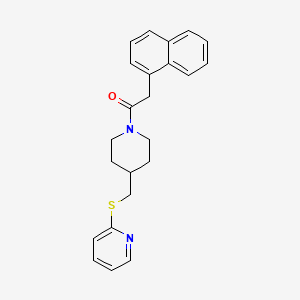
![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)
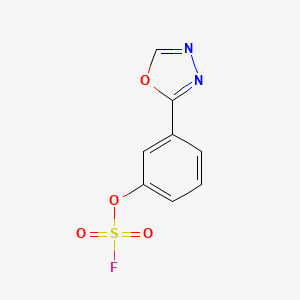
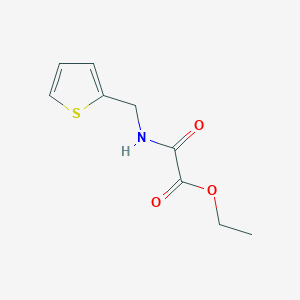
![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)
![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2494408.png)
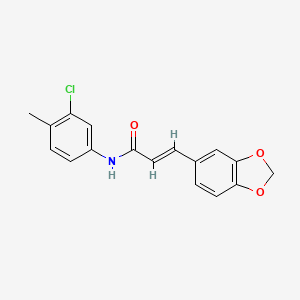


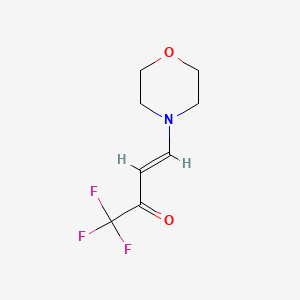
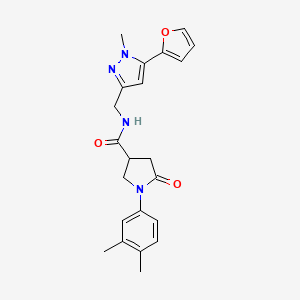
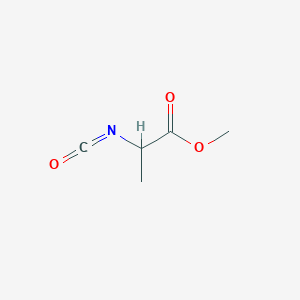
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)
